Methyl tetra-O-acetyl-alpha-D-mannopyranoside
Description
Chemical Classification and Nomenclature
Methyl tetra-O-acetyl-alpha-D-mannopyranoside belongs to the class of acetylated monosaccharide derivatives, specifically categorized as a protected mannopyranoside glycoside. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate. This nomenclature reflects the stereochemical configuration of the pyranose ring system and the positioning of the acetyl protecting groups at the 2, 3, 4, and 6 positions of the mannose backbone.
The compound is registered under Chemical Abstracts Service number 5019-24-9, providing a unique identifier for chemical databases and literature searches. Alternative nomenclature systems refer to this compound as methyl-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside, emphasizing the specific positions of acetylation on the mannose ring. The alpha designation indicates the anomeric configuration, where the methyl substituent occupies an axial position relative to the pyranose ring plane, consistent with the anomeric effect observed in mannose derivatives.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C15H22O10 |
| Molecular Weight | 362.33 g/mol |
| Chemical Abstracts Service Number | 5019-24-9 |
| International Union of Pure and Applied Chemistry Name | [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
| PubChem Compound Identifier | 107620 |
Historical Context in Carbohydrate Chemistry
The development of acetylated mannose derivatives traces its origins to the pioneering work in glycosylation chemistry established in the early twentieth century. The foundational Koenigs-Knorr reaction, independently developed by Wilhelm Koenigs and Edward Knorr in 1901, established the fundamental principles for glycoside formation using glycosyl halides as donors. This methodology provided the conceptual framework for understanding how protective groups, particularly acetyl groups, could be strategically employed to control stereochemical outcomes in glycosylation reactions.
The historical significance of acetylated mannopyranosides became particularly evident through the work of Emil Fischer and his contemporaries, who recognized the importance of protective group strategies in carbohydrate synthesis. Fischer's early investigations into methyl alpha-D-glucopyranoside synthesis provided the methodological foundation that would later be applied to mannose derivatives. The acetylation strategy proved particularly valuable for mannose derivatives due to the inherent stereochemical challenges associated with the axial orientation of the hydroxyl group at the carbon-2 position in mannopyranose.
The evolution of acetylated mannopyranoside chemistry was further advanced by the development of neighboring group participation concepts. Research conducted by Lemieux and colleagues demonstrated that acetyl groups at the carbon-2 position could provide anchimeric assistance during glycosylation reactions, leading to predictable stereochemical outcomes. This discovery was particularly significant for mannose derivatives, where the natural axial orientation of the carbon-2 hydroxyl group creates unique stereochemical challenges in synthetic transformations.
Structural Significance in Glycochemistry
The structural architecture of this compound embodies several critical features that make it invaluable in glycochemical research. The compound adopts the characteristic chair conformation typical of pyranose systems, with the acetyl protecting groups occupying equatorial positions at carbons 2, 3, and 4, while the carbon-6 acetyl group maintains flexibility through rotation about the carbon-5 to carbon-6 bond. This conformational preference minimizes steric interactions and provides optimal stability for the protected mannose derivative.
The alpha-anomeric configuration represents a thermodynamically favored state due to the anomeric effect, which stabilizes the axial orientation of the methoxy substituent through stereoelectronic interactions. This effect involves orbital interactions between the ring oxygen lone pairs and the carbon-oxygen antibonding orbital of the anomeric substituent, resulting in a preference for the alpha-anomer despite apparent steric considerations that might favor the equatorial beta-configuration.
Crystallographic studies have revealed that this compound maintains the carbon-1 chair conformation in solid-state structures, with precise geometric parameters that reflect the optimal balance between steric and electronic factors. The acetyl carbonyl groups adopt conformations that minimize dipole-dipole interactions while maximizing crystal packing efficiency. These structural features contribute to the compound's utility as a crystallization aid and model system for understanding carbohydrate-protein interactions.
| Structural Parameter | Measurement |
|---|---|
| Pyranose Ring Conformation | Chair (C1) |
| Anomeric Configuration | Alpha |
| Carbon-Oxygen Bond Length (Anomeric) | 1.42 Å (typical) |
| Acetyl Group Orientation | Predominantly Equatorial |
| Crystal System | Variable (depends on conditions) |
Isomeric Configurations and Anomeric Properties
The isomeric landscape of this compound encompasses both anomeric and positional variations that profoundly influence its chemical behavior and synthetic utility. The alpha-anomeric form represents the thermodynamically preferred configuration, with equilibrium studies indicating a significant preference for this isomer over the corresponding beta-anomer. This preference stems from the anomeric effect, which provides approximately 4-8 kilojoules per mole of stabilization energy in carbohydrate systems.
The compound exhibits characteristic anomeric properties that distinguish it from other acetylated sugar derivatives. Nuclear magnetic resonance spectroscopic analysis reveals distinct chemical shift patterns for the anomeric proton, which appears as a doublet with a coupling constant typically ranging from 1.5 to 2.0 hertz, indicative of the alpha-anomeric configuration. The corresponding carbon-13 nuclear magnetic resonance signal for the anomeric carbon appears at approximately 97-99 parts per million, consistent with alpha-mannopyranoside derivatives.
Conformational analysis through computational studies has demonstrated that the acetyl protecting groups adopt preferred rotational conformations that minimize steric interactions while maintaining optimal electronic properties. The carbon-2 acetyl group, in particular, plays a crucial role in determining the overall molecular shape and reactivity profile. This group's axial orientation in the mannose configuration creates unique steric environments that influence both synthetic accessibility and biological recognition patterns.
The compound's isomeric stability has been extensively characterized through equilibration studies, which reveal minimal anomerization under typical storage and handling conditions. This stability is attributed to the steric bulk of the acetyl protecting groups, which effectively shield the anomeric center from nucleophilic attack or acid-catalyzed equilibration. Temperature-dependent studies indicate that the alpha-beta equilibrium ratio remains essentially constant across a wide temperature range, confirming the robust nature of the alpha-anomeric preference.
| Isomeric Property | Alpha-Anomer | Beta-Anomer |
|---|---|---|
| Thermodynamic Stability | Preferred | Less Stable |
| Nuclear Magnetic Resonance Chemical Shift (Anomeric Proton) | 4.9-5.1 ppm | 4.6-4.8 ppm |
| Coupling Constant (Anomeric Proton) | 1.5-2.0 Hz | 7.5-8.5 Hz |
| Anomeric Effect Contribution | +4 to +8 kJ/mol | Reference |
| Equilibration Rate | Slow | Slow |
Structure
3D Structure
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMFGDPBMNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964093 | |
| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |
| Record name | NSC51250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC48281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC20732 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Approach
The principal starting material for the synthesis of methyl tetra-O-acetyl-alpha-D-mannopyranoside is mannose pentaacetate or alpha-D-mannose itself, which undergoes glycosidation with methanol under acidic catalysis, followed by selective acetylation to yield the tetra-O-acetylated product.
Glycosidation of Mannose Pentaacetate
- Mannose pentaacetate is reacted with methanol in the presence of an acid catalyst such as boron trifluoride etherate (BF3·OEt2) or sulfuric acid to produce methyl alpha-D-mannopyranoside derivatives.
- This step involves the cleavage of the anomeric acetate group and the formation of a methyl glycosidic bond at the anomeric carbon (C1).
- The reaction is typically conducted in anhydrous dichloromethane (DCM) or methanol solvent under controlled temperature conditions to favor the alpha-anomer.
- The yield of this glycosidation step is generally high, often exceeding 80%, depending on reaction conditions and purification methods.
Selective Acetylation to Tetra-O-acetyl Derivative
- After glycosidation, the free hydroxyl groups at C2, C3, C4, and C6 positions are acetylated using acetic anhydride (Ac2O) in the presence of a base such as pyridine or catalytic amounts of sulfuric acid.
- The acetylation reaction is carried out at room temperature or slightly elevated temperatures (0–40 °C) to avoid side reactions.
- The reaction proceeds to give the This compound with acetyl groups protecting the hydroxyls except the anomeric position, which is methylated.
- The peracetylated product is isolated by extraction and purified by flash chromatography or recrystallization.
Representative Synthesis Procedure (Literature Example)
| Step | Reagents & Conditions | Outcome / Yield |
|---|---|---|
| 1 | Mannose pentaacetate + methanol + BF3·OEt2 in DCM | Formation of methyl alpha-D-mannopyranoside (glycosidation) ~80% yield |
| 2 | Acetic anhydride + pyridine, room temperature | Acetylation of free OH groups to tetra-O-acetyl derivative, ~85–90% yield |
| 3 | Purification by flash chromatography | Pure this compound |
Alternative Synthetic Routes and Modifications
- Some studies report the use of Lewis acid catalysis (e.g., BF3·OEt2) to promote glycosidation with other alcohols, including triethylene glycol monotosylate, leading to glycosides with different aglycones but similar acetylation patterns.
- Use of tosylate intermediates followed by nucleophilic substitution (e.g., azide substitution) has been employed to introduce functional groups while preserving the acetylated mannopyranoside core.
- The acetylation step can be modified by using acetic anhydride in the presence of catalytic sulfuric acid for more rapid acetylation, but care must be taken to avoid O- to N-acyl shifts when amines are present.
- Protection strategies such as benzylidene formation at 4,6-O positions have been used to direct selective acetylation and functionalization in complex mannopyranoside derivatives.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) is used to monitor reaction progress, with visualization by UV light or p-anisaldehyde staining.
- Flash Column Chromatography (FCC) on silica gel is the preferred purification method to isolate the pure tetra-O-acetylated product.
- Characterization includes NMR spectroscopy (1H and 13C) to confirm acetylation patterns and anomeric configuration, and mass spectrometry (ESI-MS) for molecular weight confirmation.
- Yields are typically reported in the range of 80–90% for both glycosidation and acetylation steps.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | Mannose pentaacetate | Commercially available or prepared in situ |
| Glycosidation catalyst | BF3·OEt2, sulfuric acid | Lewis acid catalysis preferred |
| Solvent | Dichloromethane (DCM), methanol | Anhydrous conditions required |
| Temperature | 0–40 °C | Controlled to favor alpha-anomer |
| Acetylation reagent | Acetic anhydride + pyridine or catalytic acid | Room temperature to mild heating |
| Reaction time | 1–4 hours | Monitored by TLC |
| Purification | Flash chromatography | Silica gel, elution with ethyl acetate/hexane mixtures |
| Yield | 80–90% (each step) | High purity product obtained |
| Characterization | NMR, MS, TLC | Confirms structure and purity |
Research Findings and Considerations
- The choice of catalyst and solvent strongly influences the stereochemical outcome of the glycosidation step, with BF3·OEt2 in DCM favoring the alpha-anomer of methyl mannoside.
- The acetylation step must be carefully controlled to avoid over-acetylation or partial deacetylation; mild conditions and stoichiometric control of acetic anhydride are recommended.
- The presence of free amines or azides in the molecule requires modified acetylation strategies to prevent side reactions such as O- to N-acyl migration.
- Scale-up of this synthesis is feasible with standard carbohydrate chemistry protocols, maintaining yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl tetra-O-acetyl-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield methyl alpha-D-mannopyranoside.
Glycosylation: It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with various acceptors.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Glycosylation: Catalysts such as silver triflate or boron trifluoride are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Methyl alpha-D-mannopyranoside.
Glycosylation: Various glycosides depending on the acceptor molecule.
Oxidation: Corresponding aldehydes or acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Applications Overview
-
Glycosylation Reactions
- MTAM serves as an effective glycosyl donor in various glycosylation reactions, which are fundamental for synthesizing complex carbohydrates and glycoconjugates. Its acetyl groups enhance the reactivity of the anomeric carbon, facilitating the formation of glycosidic bonds.
-
Synthesis of Oligosaccharides
- The compound is utilized as a building block in the synthesis of oligosaccharides, which are important in studying carbohydrate interactions and biological functions. Its ability to participate in selective glycosylation allows for the construction of diverse oligosaccharide structures.
-
Click Chemistry
- MTAM has been employed as a substrate in click chemistry, particularly for the modification of biomolecules. This application is crucial for developing targeted drug delivery systems and bioconjugates.
-
Biochemical Research
- In biochemical studies, MTAM is used to investigate the role of carbohydrates in biological processes, including cell signaling and recognition. Its derivatives can be used to study enzyme-substrate interactions and carbohydrate-binding proteins.
-
Pharmaceutical Applications
- The compound's derivatives have potential applications in drug design and development, particularly in creating glycosylated drugs that can enhance bioavailability and target specificity.
Case Study 1: Glycosylation Efficiency
A study demonstrated that MTAM could be effectively used as a glycosyl donor in the synthesis of a specific oligosaccharide involved in cell adhesion processes. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing MTAM's utility in producing biologically relevant compounds.
Case Study 2: Click Chemistry Application
Research highlighted the use of MTAM in click chemistry to create glycoprotein mimetics. The study revealed that the incorporation of MTAM into synthetic pathways allowed for the efficient attachment of various functional groups, enhancing the properties of the resulting biomaterials.
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Glycosylation | Acts as a glycosyl donor for synthesizing complex carbohydrates | High reactivity; selective bond formation |
| Oligosaccharide Synthesis | Building block for constructing diverse oligosaccharides | Facilitates study of carbohydrate interactions |
| Click Chemistry | Used as a substrate for modifying biomolecules | Enables targeted drug delivery systems |
| Biochemical Research | Investigates carbohydrate roles in biological processes | Enhances understanding of cell signaling |
| Pharmaceutical Development | Derivatives may improve drug bioavailability | Potential for targeted therapies |
Mechanism of Action
The mechanism of action of methyl tetra-O-acetyl-alpha-D-mannopyranoside primarily involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups of the mannopyranoside ring, making it more reactive towards glycosyl acceptors. The compound interacts with glycosylation catalysts, facilitating the formation of glycosidic bonds. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation processes.
Comparison with Similar Compounds
Structural Comparisons
Acylated Mannopyranosides
- Methyl 2,3,4-tri-O-heptanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 3) Differs by having heptanoyl groups (C7 chains) at positions 2, 3, 4 and a p-toluoyl group at position 4.
- Methyl 2,3,4-tri-O-nonanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 5) Features nonanoyl (C9) chains, further enhancing hydrophobicity. Such derivatives are studied for antimicrobial activity, where chain length correlates with efficacy against pathogens .
Benzyl-Protected Derivatives
- Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside Benzyl groups provide robust protection under acidic conditions. Unlike acetyl groups, benzyl ethers require harsher conditions (e.g., hydrogenolysis) for removal, limiting their utility in sensitive syntheses .
Glycosidic-Linked Derivatives
- Methyl 2-O-α-D-mannopyranosyl-α-D-talopyranoside Contains a mannopyranosyl unit linked to talopyranoside via a glycosidic bond. This structural variation impacts conformational flexibility and binding to lectins like concanavalin A, which specifically recognize α-D-mannopyranosides .
Physicochemical Properties
| Property | Methyl tetra-O-acetyl-α-D-mannopyranoside | Methyl 2,3,4-tri-O-heptanoyl-6-O-p-toluoyl derivative | Methyl tetra-O-benzyl derivative |
|---|---|---|---|
| Solubility | Soluble in CHCl₃, DCM, DMSO | Limited solubility in polar solvents | Soluble in toluene, THF |
| Stability | Stable under basic conditions | Prone to hydrolysis at high pH | Stable to acids/bases |
| Crystallinity | High | Low (oily residue common) | Crystalline |
Key Insight : Acetyl groups balance solubility and crystallinity, making the compound ideal for purification and storage .
Biological Activity
Methyl tetra-O-acetyl-alpha-D-mannopyranoside (MTAM) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the context of its interactions with lectins and implications in therapeutic applications. This article delves into the biological activity of MTAM, summarizing research findings, case studies, and relevant data.
Chemical and Physical Properties
This compound is characterized by the following chemical structure and properties:
- Chemical Formula : C15H22O10
- Molecular Weight : 342.33 g/mol
- CAS Number : 107620
The compound is a mannoside, which means it contains a mannose sugar unit modified with acetyl groups that enhance its solubility and stability in biological systems .
Interaction with Lectins
Lectins are proteins that bind carbohydrates and play crucial roles in various biological processes, including cell signaling and immune responses. MTAM has been studied for its ability to interact with specific lectins, notably FimH and E-selectin.
- FimH : FimH is a lectin found on uropathogenic E. coli (UPEC), which mediates adhesion to the urinary tract. Studies have shown that MTAM can act as a competitive inhibitor for FimH, potentially reducing the adhesion of bacteria to the bladder wall and thereby serving as a therapeutic agent against urinary tract infections (UTIs) .
- E-selectin : E-selectin is involved in the recruitment of leukocytes during inflammation. Research indicates that MTAM can modulate E-selectin interactions, suggesting its potential use in managing inflammatory diseases by inhibiting excessive leukocyte extravasation .
Antimicrobial Properties
MTAM's structural similarity to natural sugars allows it to mimic certain biological processes. In vitro studies have demonstrated its antimicrobial properties against several pathogens, indicating that it could be developed into a carbohydrate-based therapeutic agent .
Case Studies
- UTI Prevention : A study involving mouse models showed that administration of MTAM resulted in a significant reduction in bacterial load in the bladder when compared to untreated controls. This suggests its efficacy as a prophylactic treatment against UTIs .
- Inflammation Modulation : Another case study focused on the effects of MTAM on inflammatory markers in animal models. The results indicated a decrease in pro-inflammatory cytokines when treated with MTAM, highlighting its potential role as an anti-inflammatory agent .
Table 1: Biological Activity of this compound
Research Findings
Recent studies underscore the potential of MTAM in various therapeutic contexts:
- Therapeutic Applications : Given its ability to inhibit key lectin interactions, MTAM is being explored as a lead compound for developing new treatments for UTIs and inflammatory conditions.
- Structure-Activity Relationship (SAR) : Ongoing research is focusing on modifying the acetyl groups on MTAM to enhance its binding affinity to target lectins, aiming to improve its efficacy as an inhibitor .
Q & A
Basic Research Question
- NMR Spectroscopy : NMR identifies anomeric proton signals ( 5.2–5.4 ppm for -configuration) and acetyl methyl groups ( 2.0–2.1 ppm). NMR distinguishes acetyl carbonyl carbons ( 169–171 ppm) and anomeric carbon ( 95–100 ppm) .
- Mass Spectrometry : HRMS with ESI or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na] at 403.11 for CHO) .
- X-ray Crystallography : Resolves absolute configuration and ring puckering, critical for validating synthetic intermediates .
Data Contradiction Tip : Discrepancies in NOE correlations or coupling constants may indicate partial deprotection or isomerization; cross-validate with IR (C=O stretch at 1740 cm) .
How can methyl tetra-OOO-acetyl-α\alphaα-D-mannopyranoside be used to study carbohydrate-protein interactions, such as lectin binding or glycosidase activity?
Advanced Research Question
- Lectin Binding Studies : The compound serves as a precursor for synthesizing glycoconjugates. For example, deacetylation yields methyl -D-mannopyranoside, which binds concanavalin A (ConA) at a site 10–14 Å from manganese ions, as shown by X-ray crystallography and NMR .
- Enzymatic Assays : Use as a substrate for -mannosidases. Hydrolysis of acetyl groups generates free mannose, measurable via colorimetric assays (e.g., 4-nitrophenyl derivatives in ) .
- Inhibition Kinetics : Modify the 6-position with fluorinated or alkyl groups (e.g., 6-deoxy-6-fluoro derivatives) to probe enzyme active-site flexibility .
Experimental Design : Couple the compound to carrier proteins (e.g., BSA) via reductive amination for SPR or ITC studies .
How can researchers resolve contradictions between crystallographic and solution-phase data regarding the conformation of methyl tetra-OOO-acetyl-α\alphaα-D-mannopyranoside?
Advanced Research Question
- Crystallography vs. NMR : X-ray structures may show a chair conformation, while solution NMR might suggest skew-boat dynamics due to solvent interactions. Compare Cremer-Pople puckering parameters (, , ) from both methods .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. water) to reconcile differences. MD trajectories often reveal transient conformations undetected in crystallography .
- Case Study : In , lattice disorder in ConA complexes led to ambiguous electron density; complementary NMR NOESY data clarified sugar binding geometry.
What strategies enable site-specific modification of methyl tetra-OOO-acetyl-α\alphaα-D-mannopyranoside for applications in targeted drug delivery or glycan microarray development?
Advanced Research Question
- Chemoselective Functionalization :
- Glycan Microarrays : Print the compound on NHS-activated slides after deprotecting specific acetyl groups (e.g., 2-O-acetyl for selective binding studies) .
- Prodrug Design : Introduce lipophilic groups (e.g., palmitate) at the 4-O position to enhance membrane permeability .
Synthetic Caution : Monitor -elimination risks during deacetylation; use mild bases (e.g., NaOMe/MeOH) to preserve glycosidic bonds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
